molecular formula C10H16ClN3 B594550 3-(Piperazin-1-yl)aniline hydrochloride CAS No. 125421-98-9

3-(Piperazin-1-yl)aniline hydrochloride

Cat. No. B594550
M. Wt: 213.709
InChI Key: YOEUZWWMUIPIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Piperazin-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number 125421-98-9 . It has a molecular weight of 213.71 and its IUPAC name is 3-piperazin-1-ylaniline;hydrochloride . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “3-(Piperazin-1-yl)aniline hydrochloride” is 1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H . The canonical SMILES is C1CN(CCN1)C2=CC=CC(=C2)N.Cl .


Physical And Chemical Properties Analysis

“3-(Piperazin-1-yl)aniline hydrochloride” is a solid compound . It has a molecular weight of 213.71 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 41.3 Ų .

Scientific Research Applications

Therapeutic Potential and Molecular Design

Piperazine derivatives have been recognized for their significant therapeutic uses, encompassing a wide range of pharmacological activities. These compounds have been investigated for their potential in treating conditions such as psychosis, depression, cancer, viral infections, and inflammation. The flexibility of the piperazine ring allows for the development of molecules with varied medicinal properties by modifying the substituents on the piperazine nucleus. This structural adaptability has led to the discovery of drugs with improved pharmacokinetic and pharmacodynamic profiles, highlighting the importance of piperazine derivatives in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown notable anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been detailed, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacokinetic and Metabolic Insights

The metabolism and disposition of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines through N-dealkylation, have implications for their pharmacological effects. Understanding the metabolic pathways of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Caccia, 2007).

Broad Spectrum of Pharmaceutical Applications

Piperazine and its derivatives, including morpholine analogues, have demonstrated a wide range of pharmaceutical applications. Recent advancements in the synthesis of piperazine derivatives have unveiled their potent pharmacophoric activities, underlining the ongoing research interest in this chemical class for developing novel therapeutic agents (Mohammed et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

3-piperazin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUZWWMUIPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)aniline hydrochloride

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